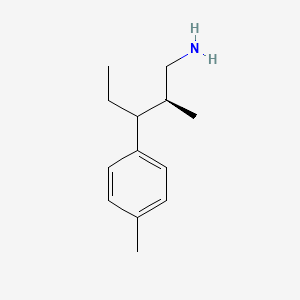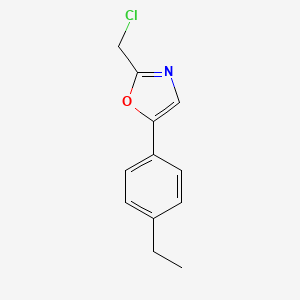
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole" is a derivative of oxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. Oxazoles are known for their versatility in organic synthesis and their presence in various biologically active compounds. The chloromethyl and ethylphenyl substituents on the oxazole ring suggest potential reactivity and applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of substituted oxazoles, such as the compound , can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions. Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing variously substituted oxazoles, including 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted derivatives . Additionally, the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile yields 5-aryl-2-chloromethyloxazoles in high yields, which can be further functionalized .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms. The substitution pattern on the oxazole ring, such as the chloromethyl and ethylphenyl groups, significantly influences the compound's electronic properties and reactivity. The structure of related compounds has been confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Oxazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. For instance, the nucleophilic substitution of 2-(chloromethyl)oxazoles with amines affords secondary amines, tertiary amines, and quaternary ammonium salts . Additionally, 2-(halomethyl)-4,5-diaryloxazoles serve as reactive scaffolds for synthetic elaboration at the 2-position, enabling the preparation of various 2-substituted oxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and oxygen in the ring contributes to the compound's polarity, solubility, and potential hydrogen bonding interactions. The chloromethyl group in the compound provides a site for further chemical modification, which can be exploited in the synthesis of more complex molecules. The electronic properties of the oxazole ring also play a crucial role in the compound's reactivity and its potential as a pharmacophore in drug design .
科学的研究の応用
Oxazole Derivatives in Therapeutic Development
Oxazole derivatives, including 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole, have been the focus of considerable scientific research due to their broad spectrum of pharmacological activities. These compounds are known for their presence in various anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents of both natural origin and synthetic development. The therapeutic potential of oxazole scaffolds is significant, with numerous studies highlighting their efficacy in preclinical and clinical evaluations across a range of therapeutic applications. The chemical flexibility of oxazole allows for substitution at three positions, facilitating the design and development of new molecules with targeted pharmacological profiles for diseases like cancer, Alzheimer’s, diabetes, and inflammatory conditions. The engagement of these compounds with specific enzymes or receptors involved in disease processes underscores their potential as clinically relevant therapeutic agents (R. Kaur et al., 2018).
Anticancer Properties of Oxazole Derivatives
Oxazole derivatives have been identified for their promising anticancer properties. These compounds are characterized by their ability to interfere with several cellular mechanisms, including enzyme inhibition, receptor interaction, and modulation of gene expression, which are crucial in cancer development and progression. The molecular diversity of oxazole-based compounds allows for the targeting of specific cancer cell lines, including those resistant to current therapies. Research has focused on synthesizing oxazole derivatives that exhibit high specificity and potency against cancer cells, minimizing the side effects associated with conventional chemotherapy. This research direction holds promise for the development of novel anticancer therapies that could overcome the limitations of existing treatments (E. Abdurakhmanova et al., 2018).
Oxazole Derivatives as Antioxidants
The antioxidant activity of oxazole derivatives is another area of interest in scientific research. These compounds have demonstrated significant potential in scavenging free radicals and protecting cells from oxidative stress, which is implicated in numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Oxazole-based antioxidants could offer a therapeutic advantage by mitigating oxidative damage and enhancing cellular defense mechanisms. This property is particularly relevant in the context of dietary supplements and functional foods, where the natural antioxidant capacity can be augmented with synthetic oxazole derivatives to prevent or manage oxidative stress-related conditions (I. Munteanu & C. Apetrei, 2021).
作用機序
特性
IUPAC Name |
2-(chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-9-3-5-10(6-4-9)11-8-14-12(7-13)15-11/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWFXFAQGOAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538638.png)
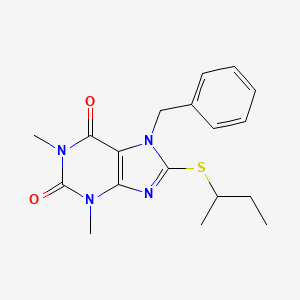
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)
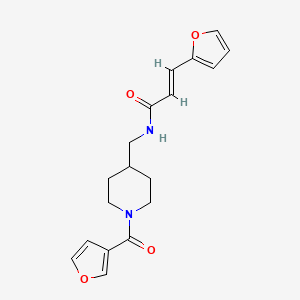
![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)
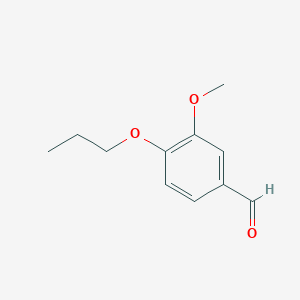


![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)
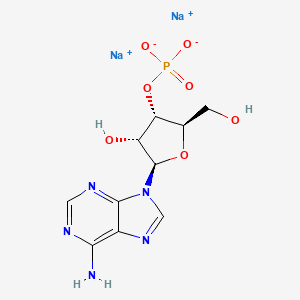


![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)
